(2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid
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Overview
Description
(2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid is a boronic acid derivative that features a pyridine ring substituted with two pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid typically involves the reaction of 2,6-dibromopyridine with 2,5-dimethylpyrrole under palladium-catalyzed conditions to form the bis-pyrrole derivative. This intermediate is then subjected to borylation using a boronic acid reagent such as bis(pinacolato)diboron in the presence of a suitable catalyst like palladium acetate and a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form corresponding pyrrole oxides.
Reduction: The compound can be reduced to modify the boronic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce pyrrole oxides .
Scientific Research Applications
(2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyrrole and pyridine rings contribute to the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethyl-1H-pyrrol-1-yl)boronic acid: A simpler boronic acid derivative with one pyrrole ring.
(2,6-Dimethylpyridine-4-yl)boronic acid: A boronic acid derivative with a pyridine ring and methyl substituents.
(2,5-Dimethyl-1H-pyrrol-1-yl)benzene: A compound with a pyrrole ring attached to a benzene ring.
Uniqueness
The presence of the boronic acid group further adds to its versatility in chemical synthesis and biological applications .
Properties
Molecular Formula |
C17H20BN3O2 |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
[2,6-bis(2,5-dimethylpyrrol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C17H20BN3O2/c1-11-5-6-12(2)20(11)16-9-15(18(22)23)10-17(19-16)21-13(3)7-8-14(21)4/h5-10,22-23H,1-4H3 |
InChI Key |
SCSHNPZIBSAVCC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)N2C(=CC=C2C)C)N3C(=CC=C3C)C)(O)O |
Origin of Product |
United States |
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